

# Application Note: Structural Characterization of Olmesartan Ethyl Ester by NMR and Mass Spectrometry

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## Compound of Interest

Compound Name: *Olmesartan Ethyl Ester*

Cat. No.: *B148487*

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and data interpretation guide for the structural characterization of **Olmesartan Ethyl Ester**, a known impurity and synthetic intermediate of Olmesartan Medoxomil. The methodologies outlined utilize Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the identity and purity of the compound.

## Introduction

**Olmesartan Ethyl Ester**, chemically known as 4-(2-Hydroxypropan-2-yl)-2-propyl-1-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-1H-imidazole-5-carboxylic acid ethyl ester, is a key intermediate and potential impurity in the synthesis of the angiotensin II receptor antagonist, Olmesartan Medoxomil.<sup>[1][2]</sup> Its unambiguous identification and characterization are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note details the analytical workflow and expected spectral data for the comprehensive characterization of **Olmesartan Ethyl Ester** using <sup>1</sup>H NMR, <sup>13</sup>C NMR, and LC-MS/MS.

Compound Information:

- Chemical Name: 4-(2-Hydroxypropan-2-yl)-2-propyl-1-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-1H-imidazole-5-carboxylic acid ethyl ester[3]
- Synonyms: Olmesartan Acid Ethyl Ester[3]
- CAS Number: 144689-23-6[3][4]
- Molecular Formula: C<sub>26</sub>H<sub>30</sub>N<sub>6</sub>O<sub>3</sub>[3][4]
- Molecular Weight: 474.55 g/mol [2][5]

## Analytical Workflow

The structural confirmation of **Olmesartan Ethyl Ester** is achieved through a systematic analytical workflow that combines chromatographic separation with spectroscopic analysis. This process ensures the accurate identification of the molecule's structure and key functional groups.

Caption: Analytical workflow for **Olmesartan Ethyl Ester** characterization.

## Experimental Protocols

### NMR Spectroscopy Protocol

This protocol describes the acquisition of <sup>1</sup>H and <sup>13</sup>C NMR spectra for the structural elucidation of **Olmesartan Ethyl Ester**.

- Sample Preparation:
  - Accurately weigh 5-10 mg of the **Olmesartan Ethyl Ester** reference standard.
  - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>) or Chloroform-d (CDCl<sub>3</sub>).
  - Vortex the sample until fully dissolved.
  - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (400 MHz Spectrometer):

- $^1\text{H}$  NMR:
  - Pulse Program: Standard single pulse (zg30).
  - Spectral Width: -2 to 16 ppm.
  - Number of Scans: 16-64 scans.
  - Relaxation Delay (d1): 1.0 seconds.
  - Temperature: 298 K.
  - Referencing: Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm) or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.
- $^{13}\text{C}$  NMR:
  - Pulse Program: Proton-decoupled single pulse with NOE (zgpg30).
  - Spectral Width: -10 to 220 ppm.
  - Number of Scans: 1024-4096 scans (or as needed for adequate signal-to-noise).
  - Relaxation Delay (d1): 2.0 seconds.
  - Temperature: 298 K.
  - Referencing: Calibrate the spectrum using the deuterated solvent peak (e.g., DMSO- $\text{d}_6$  at 39.52 ppm).

## LC-MS/MS Protocol

This protocol outlines the conditions for the analysis of **Olmesartan Ethyl Ester** using Liquid Chromatography coupled with Tandem Mass Spectrometry.

- Sample and Standard Preparation:
  - Prepare a stock solution of **Olmesartan Ethyl Ester** at 1 mg/mL in methanol or acetonitrile.

- Prepare working standards by serial dilution of the stock solution to a final concentration of approximately 1-10 µg/mL using the initial mobile phase composition as the diluent.
- Liquid Chromatography (LC) Conditions:
  - Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  - Mobile Phase A: Water with 0.1% formic acid.
  - Mobile Phase B: Acetonitrile with 0.1% formic acid.
  - Gradient: Start with 90% A, ramp to 10% A over 15 minutes, hold for 2 minutes, and return to initial conditions for re-equilibration.
  - Flow Rate: 0.8 mL/min.
  - Column Temperature: 30 °C.
  - Injection Volume: 10 µL.
- Mass Spectrometry (MS) Conditions:
  - Ionization Mode: Electrospray Ionization (ESI), Positive.
  - Scan Mode: Full Scan (MS1) from m/z 100-600 to identify the parent ion, followed by product ion scan (MS/MS) of the protonated molecule.
  - Capillary Voltage: 3.5 - 4.5 kV.
  - Source Temperature: 120-150 °C.
  - Desolvation Gas (N<sub>2</sub>): Flow rate of 600-800 L/hr at a temperature of 350-450 °C.
  - Collision Gas: Argon.
  - Collision Energy: Optimize by infusing the standard; typically ramp from 10-40 eV for fragmentation analysis.

## Data Presentation and Interpretation

Note: The following spectral data are predicted based on the known structure of **Olmesartan Ethyl Ester** and typical chemical shift values. Experimental values may vary slightly based on solvent and acquisition conditions.

### Predicted NMR Spectral Data

Table 1: Predicted  $^1\text{H}$  NMR Data for **Olmesartan Ethyl Ester** (in DMSO- $d_6$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.70 - 7.50	m	4H	Aromatic protons (biphenyl)
~7.15	d	2H	Aromatic protons (biphenyl)
~7.05	d	2H	Aromatic protons (biphenyl)
~5.50	s	2H	-N-CH <sub>2</sub> -Ph
~4.15	q	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>
~2.60	t	2H	Imidazole-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~1.60	m	2H	Imidazole-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~1.45	s	6H	-C(OH)(CH <sub>3</sub> ) <sub>2</sub>
~1.20	t	3H	-O-CH <sub>2</sub> -CH <sub>3</sub>
~0.90	t	3H	Imidazole-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
Variable	br s	1H	-OH

| Variable | br s | 1H | Tetrazole -NH |

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **Olmesartan Ethyl Ester** (in DMSO- $d_6$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
~165.0	Ester C=O
~158.0	Imidazole C=N
~145.0 - 125.0	Aromatic & Imidazole C
~70.0	-C(OH)(CH <sub>3</sub> ) <sub>2</sub>
~60.0	-O-CH <sub>2</sub> -CH <sub>3</sub>
~48.0	-N-CH <sub>2</sub> -Ph
~30.0	Imidazole-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~28.0	-C(OH)(CH <sub>3</sub> ) <sub>2</sub>
~22.0	Imidazole-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~14.5	-O-CH <sub>2</sub> -CH <sub>3</sub>

| ~14.0 | Imidazole-CH<sub>2</sub>-CH<sub>2</sub>-CH<sub>3</sub> |

## Predicted Mass Spectrometry Data

Table 3: Predicted ESI-MS/MS Fragmentation Data for **Olmesartan Ethyl Ester**

m/z	Ion	Proposed Loss / Fragment Structure
475.25	$[M+H]^+$	Protonated parent molecule ( $C_{26}H_{31}N_6O_3^+$ )
457.24	$[M+H - H_2O]^+$	Loss of water from the tertiary alcohol
429.23	$[M+H - C_2H_5OH]^+$	Loss of ethanol from the ethyl ester group
417.23	$[M+H - C_3H_6O]^+$	Loss of acetone from the hydroxypropyl group
207.10	$[C_{14}H_{11}N]^+$	Biphenyl-methylene fragment

| 193.08 |  $[C_{13}H_9]^+$  | Biphenyl fragment after cleavage of the tetrazole ring |

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